molecular formula C12H16OS B7937540 3-(3-Ethylphenyl)thiolan-3-ol

3-(3-Ethylphenyl)thiolan-3-ol

Cat. No.: B7937540
M. Wt: 208.32 g/mol
InChI Key: JZZWOLUYSXWBOI-UHFFFAOYSA-N
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Description

3-(3-Ethylphenyl)thiolan-3-ol is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds This particular compound features a thiolane ring substituted with a 3-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenyl)thiolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 3-ethylphenyl-substituted precursors with sulfur-containing reagents. For instance, the reaction of 3-ethylphenyl bromide with sodium sulfide in the presence of a suitable solvent can yield this compound. The reaction conditions typically involve moderate temperatures and the use of polar solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent production quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted thiolanes depending on the nucleophile used.

Scientific Research Applications

3-(3-Ethylphenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenyl)thiolan-3-ol involves its thiol group, which can form covalent bonds with other molecules. This interaction can modulate the activity of enzymes and proteins by altering their structure and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methylphenyl)thiolan-3-ol: Similar structure but with a methyl group instead of an ethyl group.

    3-(3-Propylphenyl)thiolan-3-ol: Similar structure but with a propyl group instead of an ethyl group.

    Thiophene derivatives: Compounds with a thiophene ring instead of a thiolane ring.

Uniqueness

3-(3-Ethylphenyl)thiolan-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl group can influence the compound’s steric and electronic characteristics, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-(3-ethylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-2-10-4-3-5-11(8-10)12(13)6-7-14-9-12/h3-5,8,13H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZWOLUYSXWBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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